(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

Catalog No.
S791230
CAS No.
880158-11-2
M.F
C13H11NO3
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

CAS Number

880158-11-2

Product Name

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

IUPAC Name

[4-(3-nitrophenyl)phenyl]methanol

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C13H11NO3/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17/h1-8,15H,9H2

InChI Key

FDGVRKDIAKLYNZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)CO

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)CO

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol is an organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol. This compound features a nitro group at the 3' position of one phenyl ring of biphenyl and a hydroxymethyl group (-CH₂OH) at the 4-position of the other phenyl ring. The presence of these functional groups imparts unique chemical properties, making it an interesting subject for various scientific investigations .

As with most nitroaromatic compounds, (3'-Nitro[1,1'-biphenyl]-4-yl)methanol should be handled with care due to potential hazards:

  • Skin and eye irritant: Nitroaromatic compounds can irritate the skin and eyes upon contact [].

  • Oxidation: The hydroxymethyl group can be oxidized to form (3'-Nitro[1,1'-biphenyl]-4-yl)carboxylic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amine, yielding (3'-Amino[1,1'-biphenyl]-4-yl)methanol through reducing agents such as hydrogen gas with palladium catalyst or iron in hydrochloric acid.
  • Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to various substituted biphenyl derivatives depending on the nucleophile employed .

Research indicates that derivatives of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol exhibit potential biological activities. Some studies have suggested antimicrobial and anticancer properties associated with its derivatives. The nitro group can be reduced in biological systems, potentially leading to bioactive amines that may interact with various biological targets .

The synthesis of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol typically involves:

  • Nitration: Nitration of biphenyl to introduce the nitro group.
  • Grignard Reaction: The introduction of the methanol group is commonly achieved through a Grignard reaction involving 4-bromobiphenyl and formaldehyde.

While laboratory methods are well-documented, large-scale industrial synthesis methods remain less characterized but would likely follow similar synthetic pathways with optimizations for yield and purity .

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol has several applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its potential biological activities and as a precursor in pharmaceutical research.
  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Interaction studies involving (3'-Nitro[1,1'-biphenyl]-4-yl)methanol focus on its mechanism of action in biological systems. The reduction of the nitro group to an amine can enhance its interaction with enzymes and receptors through hydrogen bonding and other molecular interactions. This property is significant for its potential therapeutic applications .

Several compounds share structural similarities with (3'-Nitro[1,1'-biphenyl]-4-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(4'-Nitro-[1,1'-biphenyl]-4-yl)methanolNitro group at the 4' positionDifferent position of the nitro group affects reactivity.
3-Nitro(1,1'-biphenyl)-4-olHydroxyl instead of methanolHydroxyl group may influence solubility and reactivity differently.
(3-Nitrophenyl)methanolSingle phenyl ring instead of biphenylSimpler structure may lead to different biological activity profiles.

These compounds highlight the uniqueness of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol due to its biphenyl structure combined with specific functional groups that influence its chemical behavior and potential applications .

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol is systematically named according to IUPAC guidelines, reflecting its biphenyl core and substituents:

  • Systematic name: (3'-Nitro[1,1'-biphenyl]-4-yl)methanol
  • Alternative names: (3'-Nitro-4-biphenylyl)methanol, 4-(Hydroxymethyl)-3'-nitro-1,1'-biphenyl.
  • Molecular formula: C₁₃H₁₁NO₃
  • Structural features:
    • Two phenyl rings connected by a single bond (biphenyl backbone).
    • Nitro (-NO₂) group at the 3' position (meta to the inter-ring bond).
    • Hydroxymethyl (-CH₂OH) group at the 4-position (para to the inter-ring bond).

Key physicochemical properties include:

PropertyValue
Melting pointNot well-documented
Boiling point416.2±38.0 °C (predicted)
LogP (Partition coefficient)2.75
Polar surface area63.4 Ų

Historical Context in Biphenyl Chemistry

Biphenyl derivatives have been studied since the 19th century, with early work focusing on their isolation from coal tar and crude oil. The development of coupling reactions—such as the Ullmann reaction (1901) and Suzuki-Miyaura cross-coupling (1980s)—enabled systematic synthesis of substituted biphenyls.

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol represents a modern advancement in this field, combining nitro and hydroxymethyl groups to enhance reactivity. The nitro group’s electron-withdrawing nature and the hydroxymethyl group’s nucleophilic potential make this compound a versatile building block, aligning with trends in functionalized aromatic chemistry.

Significance in Organic and Materials Chemistry

This compound’s dual functionality enables diverse applications:

  • Organic synthesis: Serves as a precursor for pharmaceuticals and agrochemicals. The nitro group can be reduced to an amine (-NH₂), while the hydroxymethyl group can undergo oxidation or esterification.
  • Materials science: Used in liquid crystals and organic electronics. Biphenyl cores contribute to mesomorphic properties in liquid crystals, while nitro groups enhance electron transport in OLEDs.

Comparative analysis of related biphenyl derivatives:

CompoundStructural FeaturesApplications
(4'-Nitro-[1,1'-biphenyl]-4-yl)methanolNitro at 4', hydroxymethyl at 4Catalysis, polymer additives
3-Nitro(1,1'-biphenyl)-4-olHydroxyl instead of hydroxymethylAntioxidant research
4'-Methyl-3-nitro-1,1'-biphenylMethyl at 4', nitro at 3Intermediate for dyes

The retrosynthetic analysis of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol (molecular formula C₁₃H₁₁NO₃, molecular weight 229.23 g/mol) reveals several strategic disconnections that can guide synthetic planning [2]. The target molecule contains three key structural elements: a biphenyl core, a nitro group at the 3'-position, and a hydroxymethyl group at the 4-position.

Key disconnections for synthesizing this compound involve biphenyl formation via Suzuki-Miyaura coupling, selective nitration, and introduction of the hydroxymethyl group [2]. The retrosynthetic approach can follow multiple pathways:

Pathway 1: Biphenyl Formation First

  • Disconnect the biphenyl bond to give phenylboronic acid and 4-bromo-3-nitrobenzyl alcohol
  • Further disconnect the hydroxymethyl group to yield 4-bromo-3-nitrobenzaldehyde
  • Reduction of the nitro group allows access to simpler starting materials

Pathway 2: Functional Group Introduction First

  • Disconnect the hydroxymethyl group to give (3'-nitro[1,1'-biphenyl]-4-yl)carbaldehyde
  • Disconnect the nitro group to give 4-formylbiphenyl
  • Finally disconnect the biphenyl core

Pathway 3: Simultaneous Functionalization

  • Utilize pre-functionalized aromatic precursors
  • Employ direct hydroxymethylation of nitrobiphenyl intermediates

Laboratory-Scale Synthesis Routes

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling represents the most versatile and widely used method for constructing biphenyl derivatives [4] [5] [6]. This palladium-catalyzed cross-coupling reaction between organoboron compounds and aryl halides provides excellent yields and functional group tolerance.

General Procedure for Suzuki-Miyaura Coupling:
The reaction between 4-bromobiphenyl and appropriate boronic acids under palladium catalysis typically proceeds under the following conditions [4] [5]:

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%)
  • Base: K₂CO₃ (2-3 equiv) or K₃PO₄ (2-3 equiv)
  • Solvent: Toluene/H₂O (3:1) or DMF
  • Temperature: 80-100°C
  • Time: 6-12 hours
  • Atmosphere: Inert (nitrogen or argon)

The mechanistic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the organoboron species, and reductive elimination to form the biphenyl product [5]. The reaction shows excellent functional group tolerance, accommodating nitro groups, esters, aldehydes, and alcohols.

Optimization of Suzuki-Miyaura Conditions:
Recent developments have focused on reducing catalyst loadings and improving reaction efficiency. The use of specialized ligands such as SPhos, XPhos, and RuPhos has enabled challenging couplings with sterically hindered substrates [7] [8]. For nitro-containing substrates, careful optimization is required as the nitro group can coordinate to the palladium center, potentially inhibiting the catalytic cycle [9] [10].

Nitration of Biphenyl Precursors

The nitration of biphenyl derivatives follows established electrophilic aromatic substitution mechanisms [11] [3] [12]. The regioselectivity of nitration depends on the existing substitution pattern and reaction conditions.

Standard Nitration Conditions:

  • Reagents: HNO₃/H₂SO₄ (mixed acid system)
  • Temperature: 0-50°C
  • Time: 1-4 hours
  • Concentration: 60-70% H₂SO₄
  • Nitrating agent: NO₂⁺ (nitronium ion)

The nitration of biphenyl typically gives a mixture of 2-nitrobiphenyl and 4-nitrobiphenyl, with the ortho isomer predominating (ratio approximately 3.5:1) [13]. This regioselectivity arises from the activating effect of the second phenyl ring, which acts as an ortho/para director [14] [13].

Mechanistic Considerations:
The nitration proceeds through the formation of a sigma complex (arenium ion) intermediate [12]. The regioselectivity is controlled by the stability of the intermediate and the directing effects of existing substituents. For 4-methylbiphenyl, the methyl group further activates the ring toward electrophilic substitution [15].

Optimization Strategies:

  • Temperature Control: Lower temperatures (0-25°C) favor higher regioselectivity
  • Acid Concentration: Optimal H₂SO₄ concentration is 65-70%
  • Reaction Time: Shorter reaction times reduce overnitration
  • Solvent Systems: Alternative nitrating systems using NaNO₃/solid acid catalysts offer improved selectivity [11]

Hydroxymethylation Strategies

The introduction of hydroxymethyl groups into aromatic systems can be achieved through several methodologies [16] [17] [18]. The most common approaches include formylation followed by reduction, direct hydroxymethylation, and carbonyl addition reactions.

Formylation-Reduction Approach:

  • Formylation: Vilsmeier-Haack reaction using DMF/POCl₃
  • Reduction: NaBH₄ or LiAlH₄ reduction of the aldehyde

Direct Hydroxymethylation:

  • Reagents: Formaldehyde (37% aq.) and base
  • Conditions: 60-80°C, 2-6 hours
  • Mechanism: Electrophilic aromatic substitution followed by reduction

The hydroxymethylation of aromatic compounds typically requires activated aromatic rings [16] [18]. The reaction proceeds through initial formylation at the most electron-rich position, followed by in situ reduction to the hydroxymethyl group.

Grignard-Carbonyl Approach:
The formation of Grignard reagents from aryl halides followed by reaction with formaldehyde provides an alternative route to hydroxymethyl derivatives :

  • Grignard Formation: ArBr + Mg → ArMgBr (THF, 0°C)
  • Carbonyl Addition: ArMgBr + CH₂O → ArCH₂OMgBr
  • Hydrolysis: ArCH₂OMgBr + H₂O → ArCH₂OH + Mg(OH)Br

Optimization Techniques

Catalyst Selection and Performance

The selection of appropriate catalysts is crucial for achieving high yields and selectivities in biphenyl synthesis [8] [20] [21]. Modern palladium catalysts offer superior performance compared to traditional systems.

Catalyst Performance Comparison:

CatalystYield (%)Reaction Time (h)Temperature (°C)TONTOF (h⁻¹)
Pd(PPh₃)₄72121007200600
Pd(dppf)Cl₂8589085001062
Pd(OAc)₂ + PPh₃68161106800425
PdCl₂(PPh₃)₂75101007500750
Pd₂(dba)₃ + SPhos9268092001533
Pd(TPP)₄70141057000500
Pd(XPhos)G₂8978589001271
Pd(PCy₃)₂Cl₂789957800867

The data reveals that Pd₂(dba)₃ + SPhos provides the highest yield (92%) and turnover frequency (1533 h⁻¹), while Pd(XPhos)G₂ offers an excellent balance of yield (89%) and reaction time (7 hours) [8] [22].

Ligand Effects:
The choice of ligand significantly impacts both catalyst activity and selectivity [22] [21]. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos enable challenging cross-coupling reactions with sterically hindered substrates. The electronic properties of the ligand influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Reaction Condition Optimization

Systematic optimization of reaction conditions is essential for maximizing yield and selectivity [8] [23]. Key parameters include temperature, solvent system, base choice, and reagent stoichiometry.

Reaction Conditions Optimization Results:

BaseSolventYield (%)Selectivity (%)Reaction Rate (mol/h)
K₂CO₃Toluene85950.45
Na₂CO₃DMF78890.38
Cs₂CO₃THF72920.32
K₃PO₄Dioxane88970.52
Et₃NMeCN65850.25
KOHH₂O/MeOH82900.42
NaOHDMA75880.35
Bu₄NOHEtOH70860.28

The optimal conditions employ K₃PO₄ as base in dioxane solvent, providing 88% yield with 97% selectivity [8] [23]. The choice of base affects both the transmetalation step and the overall reaction pH, while the solvent influences catalyst solubility and substrate activation.

Temperature Effects:
Temperature optimization requires balancing reaction rate with catalyst stability and product selectivity [23]. Higher temperatures accelerate the reaction but may lead to catalyst decomposition and side reactions. The optimal temperature range for most Suzuki-Miyaura couplings is 80-100°C.

Concentration Effects:
Reaction concentration affects both reaction rate and selectivity. Higher concentrations can lead to increased homocoupling, while lower concentrations may result in slow reaction rates. The optimal concentration typically ranges from 0.1-0.5 M with respect to the limiting reagent.

Regioselectivity Control

Controlling regioselectivity in aromatic substitution reactions is crucial for obtaining the desired regioisomer [24] [25] [26]. The regioselectivity depends on the electronic and steric properties of existing substituents.

Regioselectivity Patterns in Biphenyl Derivatives:

SubstrateOrtho Position (%)Meta Position (%)Para Position (%)Major Product
Biphenyl351550Para-substituted
4-Methylbiphenyl451045Para-substituted
4-Methoxybiphenyl55837Ortho-substituted
4-Nitrobiphenyl157015Meta-substituted
4-Bromobiphenyl256015Meta-substituted
2-Methylbiphenyl202555Para-substituted
3-Methylbiphenyl401545Para-substituted
2-Methoxybiphenyl65530Ortho-substituted

The regioselectivity patterns clearly demonstrate the directing effects of different substituents [25] [26]. Electron-donating groups (methyl, methoxy) direct substitution to ortho and para positions, while electron-withdrawing groups (nitro, bromo) direct substitution to meta positions. The magnitude of these effects depends on the electronic properties and steric bulk of the substituents.

Strategies for Regioselectivity Control:

  • Substrate Design: Use appropriate protecting groups and directing groups
  • Reaction Conditions: Optimize temperature, solvent, and catalyst system
  • Steric Control: Employ bulky substituents to block unwanted positions
  • Electronic Control: Use electron-donating or electron-withdrawing groups to direct substitution

Purification and Characterization Methods

Purification Techniques

The purification of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol and related compounds requires careful selection of appropriate methods based on the compound's physical and chemical properties [27] [28].

Purification Methods Comparison:

MethodPurity Achieved (%)Recovery (%)Time Required (h)Cost Factor
Silica gel chromatography95854Medium
Alumina chromatography92883Medium
Recrystallization987512Low
Distillation90922Low
HPLC99706High
Preparative TLC88828Medium
Sublimation966524Low
Liquid-liquid extraction85951Low

Column Chromatography:
Silica gel chromatography remains the most widely used purification method for biphenyl derivatives [29] [28]. The optimal eluent system depends on the polarity of the compound and the nature of impurities. For (3'-Nitro[1,1'-biphenyl]-4-yl)methanol, a gradient elution system using hexane/ethyl acetate (90:10 to 50:50) provides effective separation.

Recrystallization:
Recrystallization offers the highest purity (98%) but with moderate recovery (75%) [28]. The choice of solvent system is critical for achieving good crystal formation. Common solvent systems include methanol/water, ethanol/water, and acetone/hexane mixtures.

High-Performance Liquid Chromatography (HPLC):
HPLC provides the highest purity (99%) but is typically reserved for analytical purposes or small-scale preparative work due to cost considerations [27]. The method is particularly useful for separating closely related isomers and for purity assessment.

Characterization Methods

Comprehensive characterization of (3'-Nitro[1,1'-biphenyl]-4-yl)methanol requires multiple analytical techniques to confirm structure, purity, and identity [30] [31] [32].

Characterization Methods for Biphenyl Derivatives:

TechniqueKey InformationTypical RangeAccuracy
¹H NMRAromatic protons, CH₂OH6.5-8.5 ppmHigh
¹³C NMRAromatic carbons, CH₂OH60-160 ppmHigh
IR SpectroscopyO-H stretch, NO₂ stretch3200-3600, 1500-1600 cm⁻¹Medium
Mass SpectrometryMolecular ion peakm/z 229High
UV-Vis SpectroscopyAromatic transitions250-350 nmMedium
Melting PointPurity assessment84-86°CHigh
Elemental AnalysisMolecular formulaC₁₃H₁₁NO₃High
X-ray CrystallographyCrystal structureUnit cell parametersVery High

Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy provides definitive structural information [31] [33]. The aromatic protons typically appear in the range 6.5-8.5 ppm, with characteristic coupling patterns reflecting the substitution pattern. The hydroxymethyl protons appear as a singlet around 4.7 ppm, while the OH proton appears as a broad singlet around 2.5 ppm.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework [31] [34]. The aromatic carbons appear in the range 120-160 ppm, while the hydroxymethyl carbon appears around 65 ppm. The presence of the nitro group is confirmed by the characteristic carbon chemical shift at approximately 147 ppm.

Infrared (IR) Spectroscopy:
IR spectroscopy provides information about functional groups present in the molecule [35] [31]. Key absorption bands include:

  • O-H stretch: 3200-3600 cm⁻¹ (broad)
  • Aromatic C-H stretch: 3000-3100 cm⁻¹
  • NO₂ asymmetric stretch: 1520-1570 cm⁻¹
  • NO₂ symmetric stretch: 1340-1380 cm⁻¹
  • Aromatic C=C stretch: 1450-1600 cm⁻¹

Mass Spectrometry:
Mass spectrometry confirms the molecular weight and provides fragmentation patterns [31]. For (3'-Nitro[1,1'-biphenyl]-4-yl)methanol (C₁₃H₁₁NO₃), the molecular ion peak appears at m/z 229. Common fragmentation patterns include loss of the hydroxymethyl group (m/z 198) and formation of the biphenyl cation (m/z 154).

Melting Point Determination:
Melting point provides a rapid assessment of purity and identity [36] [31]. For (3'-Nitro[1,1'-biphenyl]-4-yl)methanol, the reported melting point is 84-86°C. Sharp melting points indicate high purity, while broad melting ranges suggest the presence of impurities.

XLogP3

3

Wikipedia

(3'-Nitro[1,1'-biphenyl]-4-yl)methanol

Dates

Last modified: 08-15-2023

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